![molecular formula C15H10Cl2N2S B14712379 4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline CAS No. 7147-19-5](/img/structure/B14712379.png)
4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline is a chemical compound with the molecular formula C15H10Cl2N2S It is known for its unique structure, which includes a cinnoline core substituted with a 2,4-dichlorobenzylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline typically involves the reaction of cinnoline derivatives with 2,4-dichlorobenzylsulfanyl reagents. One common method includes the nucleophilic substitution reaction where a cinnoline derivative reacts with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cinnoline core or the benzyl position, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Potassium carbonate, dimethylformamide, elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted cinnoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline involves its interaction with specific molecular targets and pathways. The compound’s reactivity is largely due to the presence of the dichlorobenzylsulfanyl group, which can undergo various chemical transformations. These transformations can modulate the activity of enzymes or receptors, leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline can be compared with other cinnoline derivatives and benzylsulfanyl compounds:
Similar Compounds: 4-[(2,4-Dichlorobenzyl)sulfanyl]aniline, 8-bromo-4-[(2,4-dichlorobenzyl)sulfanyl]cinnoline.
Uniqueness: The presence of both the cinnoline core and the dichlorobenzylsulfanyl group makes this compound unique, providing a distinct set of chemical and biological properties.
Properties
CAS No. |
7147-19-5 |
|---|---|
Molecular Formula |
C15H10Cl2N2S |
Molecular Weight |
321.2 g/mol |
IUPAC Name |
4-[(2,4-dichlorophenyl)methylsulfanyl]cinnoline |
InChI |
InChI=1S/C15H10Cl2N2S/c16-11-6-5-10(13(17)7-11)9-20-15-8-18-19-14-4-2-1-3-12(14)15/h1-8H,9H2 |
InChI Key |
MLYZJJTYBBAROU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=N2)SCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


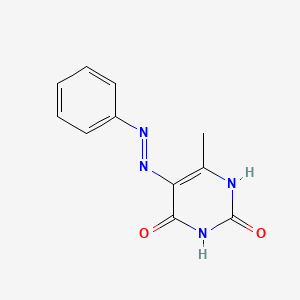
![[(3-Fluoro-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14712315.png)

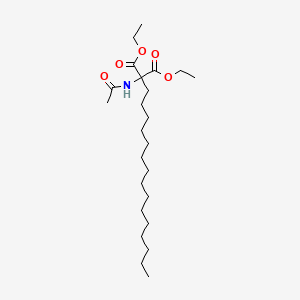
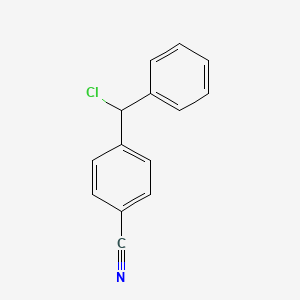
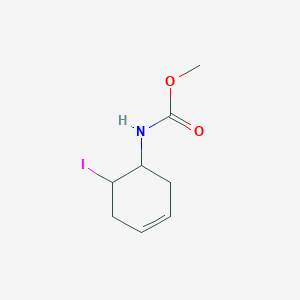
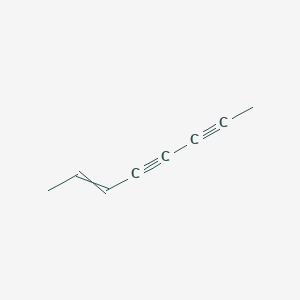
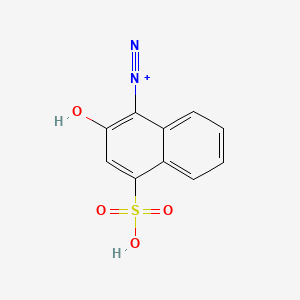

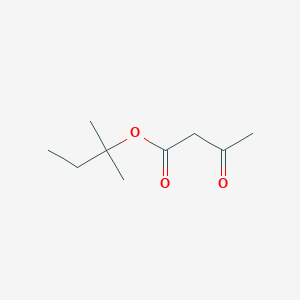
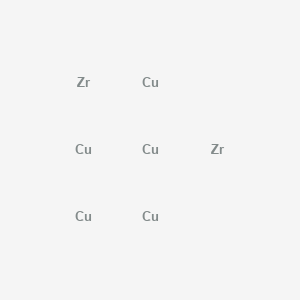


![N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]aniline](/img/structure/B14712372.png)
